molecular formula C17H12N6O2 B2877220 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1428365-48-3

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2877220
CAS RN: 1428365-48-3
M. Wt: 332.323
InChI Key: RAZRAWWUQQVLPE-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .


Molecular Structure Analysis

The structure of these compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .


Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of derivatives similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide has been widely explored for their potential applications in medicine and biochemistry. For instance, derivatives have been synthesized with potential anticancer and anti-5-lipoxygenase activities, demonstrating the chemical's versatility in drug design and the synthesis of biologically active compounds (Rahmouni et al., 2016).

Catalysis and Chemical Synthesis

In the realm of catalysis, this compound-related compounds have been used as ligands for developing bimetallic boron-containing heterogeneous catalysts. These catalysts have shown high activity in the Suzuki reaction in aqueous media, offering convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings. This indicates the compound's potential in facilitating green chemistry applications and enhancing synthetic efficiencies in pharmaceutical chemistry (Bumagin et al., 2019).

Antimicrobial and Antioxidant Activities

Exploratory studies into the chemical structure of this compound and its derivatives have led to the discovery of compounds with significant antimicrobial and antioxidant activities. These findings open avenues for the development of new therapeutic agents targeting a variety of microbial infections and conditions associated with oxidative stress (Farag & Fahim, 2019).

Antitumor Activities

A noteworthy area of application for derivatives of this compound is in the development of antitumor agents. Various derivatives have been synthesized and tested for their in vitro antitumor activities, showing promise as potential anticancer agents. This demonstrates the compound's relevance in medicinal chemistry, particularly in the search for new, effective cancer treatments (Reddy et al., 2014).

properties

IUPAC Name

5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRAWWUQQVLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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